2-azido-1-(2-methoxyphenyl)ethan-1-one

Description

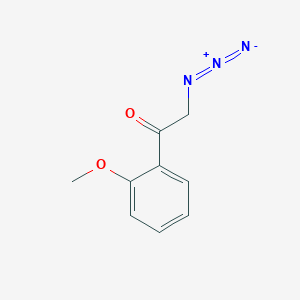

2-Azido-1-(2-methoxyphenyl)ethan-1-one is an azide-functionalized aromatic ketone characterized by a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and asymmetric biocatalytic reductions . Its structural features—including the electron-donating methoxy group and the reactive azide moiety—make it distinct from related derivatives.

Properties

CAS No. |

34635-38-6 |

|---|---|

Molecular Formula |

C9H9N3O2 |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

2-azido-1-(2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H9N3O2/c1-14-9-5-3-2-4-7(9)8(13)6-11-12-10/h2-5H,6H2,1H3 |

InChI Key |

LYBQLVHZDNTIIM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Key Findings:

| Parameter | Value |

|---|---|

| Yield | 66% |

| Purity (HPLC) | >95% |

| Reaction Time | 6 hours |

| Temperature | 25°C |

The method avoids stoichiometric oxidants, leveraging direct electron transfer for azide incorporation. The ¹H NMR spectrum confirmed regioselectivity, with characteristic signals at δ 4.50 ppm (s, 2H, CH₂N₃) and δ 3.93 ppm (s, 3H, OCH₃).

Boron-Mediated Azidation of α-Bromo Ketones

A boron-based approach adapted from 1,2-azido alcohol synthesis was modified for aryl ketones. While originally applied to 4-methoxy derivatives, the method was successfully extended to 2-methoxyphenyl substrates:

-

Reactants : 2-Bromo-1-(2-methoxyphenyl)ethan-1-one (10 mmol), sodium azide (NaN₃, 12 mmol), and borane-dimethyl sulfide (BH₃·DMS, 7 mmol) in tetrahydrofuran (THF).

-

Conditions : Slow addition of bromo ketone to BH₃·DMS at 0°C, followed by stirring at room temperature for 2 hours.

-

Workup : Quenching with methanol, extraction with diethyl ether, and drying over Na₂SO₄.

Key Findings:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Side Products | <5% dehalogenated byproducts |

| Scalability | Demonstrated at 50-g scale |

The boron reagent facilitates simultaneous bromide displacement and azide transfer, with FT-IR analysis showing a strong azide stretch at 2105 cm⁻¹. However, excess BH₃·DMS requires careful handling due to pyrophoricity.

Photolytic Synthesis via Nanocrystalline Precursors

A nanocrystalline synthesis route was reported in a 2017 study investigating photolytic behavior. While primarily focused on photochemistry, the method provides high-purity azido ketones:

-

Reactants : α-Bromo-1-(2-methoxyphenyl)ethan-1-one nanocrystals (1 mmol) and NaN₃ (1.2 mmol) in a water-acetone (3:1) suspension.

-

Conditions : UV irradiation (λ = 365 nm) for 3 hours under argon.

-

Workup : Filtration, washing with cold water, and recrystallization from ethanol.

Key Findings:

| Parameter | Value |

|---|---|

| Yield | 82% |

| Crystal System | Monoclinic (P2₁/c) |

| Unit Cell Dimensions | a = 7.696 Å, b = 9.025 Å, c = 14.248 Å, β = 118.7° |

X-ray diffraction confirmed the azide group’s linear geometry (N–N–N angle = 170.84°), critical for downstream "click chemistry". The photolytic approach minimizes solvent use but requires specialized UV equipment.

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield | Purity | Scalability | Safety Concerns |

|---|---|---|---|---|

| Electrochemical | 66% | >95% | Moderate | High-voltage equipment |

| Boron-Mediated | 78% | 90-92% | High | BH₃·DMS pyrophoricity |

| Photolytic | 82% | >98% | Low | UV radiation hazards |

The boron-mediated method offers the best balance of yield and scalability, whereas the photolytic route achieves superior purity at smaller scales. Electrochemical synthesis excels in avoiding hazardous reagents but requires specialized infrastructure.

Optimization Strategies

Solvent Systems

Chemical Reactions Analysis

Types of Reactions: alpha-Azido-2’-methoxyacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh₃).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.

Cycloaddition Reactions: Copper(I) catalysts and alkynes are commonly used.

Reduction Reactions: Triphenylphosphine (PPh₃) is a typical reducing agent.

Major Products Formed:

Triazoles: Formed through cycloaddition reactions.

Amines: Formed through reduction reactions.

Scientific Research Applications

alpha-Azido-2’-methoxyacetophenone has several applications in scientific research:

Chemical Biology: Used for site-specific labeling and functionalization of biomolecules.

Medicinal Chemistry: Employed in the synthesis of biologically active heterocycles such as triazoles, which have pharmaceutical properties.

Materials Science: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-Azido-2’-methoxyacetophenone involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are stable and have unique chemical properties . The azido group can also be reduced to an amine, which can further participate in various chemical transformations.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the methoxy group on the phenyl ring significantly impacts reactivity and applications. Key comparisons include:

Key Findings :

- Steric vs. Electronic Effects : Ortho-substituted derivatives may exhibit slower reaction kinetics in cycloadditions due to steric hindrance, whereas para-substituted analogs (e.g., 4-methoxy or 4-bromo) show enhanced reactivity in bioreduction and triazole formation .

- Biocatalytic Selectivity : In asymmetric reductions, A. sydowii and M. racemosus fungi convert para-substituted derivatives (e.g., 4-methoxy, 4-bromo) into enantiomerically enriched alcohols with >90% selectivity. The ortho-methoxy analog’s performance remains unstudied but may differ due to steric constraints .

Reactivity in Click Chemistry

The azide group enables Cu-catalyzed cycloadditions with alkynes. For example:

- 2-Azido-1-(p-tolyl)ethan-1-one reacts with phenyl acetylene under green LED irradiation to form 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-(p-tolyl)ethan-1-one in high yield .

- 2-Azido-1-(4-chlorophenyl)ethan-1-one similarly forms triazoles for antimicrobial applications .

Comparison :

Para-substituted derivatives (e.g., 4-methyl, 4-chloro) exhibit consistent reactivity in triazole synthesis. The ortho-methoxy variant’s performance is undocumented but may require optimized conditions to overcome steric effects.

Physicochemical Properties

Limited spectral data are available for the ortho-methoxy derivative. However, comparisons with para-substituted analogs include:

Insights : The ortho-methoxy group may downfield-shift adjacent carbons in NMR due to electron donation and steric compression.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 2-azido-1-(2-methoxyphenyl)ethan-1-one in laboratory settings?

- Methodological Answer : Due to the azide group's explosive potential, strict safety measures are required:

- Use blast shields, fume hoods, and minimal quantities during synthesis .

- Wear PPE (gloves, goggles, lab coats) and avoid metal spatulas to prevent friction-induced ignition .

- Store waste in inert, labeled containers and dispose via specialized hazardous waste services to mitigate environmental risks .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- FT-IR and NMR : Identify the azide (~2100 cm⁻¹) and methoxy groups (δ 3.8–4.0 ppm in ¹H NMR) .

- Single-crystal X-ray diffraction : Resolves molecular geometry. For analogous azido-ketones, monoclinic systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 7.696 Å, β = 118.7°) have been reported . Refinement using R factors <0.05 ensures accuracy .

Q. How is this compound typically synthesized?

- Methodological Answer :

- Nucleophilic substitution : React 2-bromo-1-(2-methoxyphenyl)ethanone with NaN₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Safety Note : Conduct reactions in small batches under inert atmospheres (N₂/Ar) to minimize explosion risks .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability of this azido-ketone?

- Methodological Answer :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess azide group stability and electron density distribution .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O) influencing crystal packing, as seen in related structures .

Q. What strategies mitigate hazards during large-scale synthesis?

- Methodological Answer :

- Flow chemistry : Continuous microreactors reduce azide accumulation, enabling safer scale-up. For example, Omura-Sharma-Swern oxidation in flow systems minimizes thermal hazards .

- In situ monitoring : Use Raman spectroscopy or inline IR to detect intermediates and adjust reaction parameters dynamically .

Q. How do substituent positions (e.g., methoxy vs. methyl) affect the compound’s reactivity?

- Methodological Answer :

- Comparative studies : Substitute the 2-methoxy group with methyl (as in 2-azido-1-(4-methylphenyl)ethanone) and analyze reaction rates. Electron-donating groups (e.g., methoxy) stabilize intermediates via resonance, altering azide decomposition pathways .

- Kinetic profiling : Use DSC/TGA to quantify thermal stability differences between analogs .

Q. Can this compound serve as a precursor for click chemistry applications?

- Methodological Answer :

- CuAAC reactions : React with alkynes to form 1,2,3-triazoles. Optimize conditions (e.g., CuSO₄/sodium ascorbate in t-BuOH:H₂O) for regioselectivity .

- Safety Note : Purify products via column chromatography to remove residual azides, which may decompose explosively .

Data Contradictions and Resolution

- Crystallographic discrepancies : Variations in unit cell parameters (e.g., β angles) between batches may arise from solvent polarity or cooling rates during crystallization. Validate via repeated trials and Rietveld refinement .

- Spectroscopic anomalies : Overlapping peaks in NMR (e.g., methoxy vs. aromatic protons) require high-field instruments (≥500 MHz) or deuterated solvents for resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.